molecular formula C16H14Cl2 B8339440 2-Chlorophenyl-indan-5-yl-chloromethane

2-Chlorophenyl-indan-5-yl-chloromethane

Cat. No. B8339440
M. Wt: 277.2 g/mol
InChI Key: LOVJVZMWRVMMFQ-UHFFFAOYSA-N
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Patent
US04238498

Procedure details

79.3 g (0.26 mol) of 2-chlorophenyl-indan-5-yl-carbinol, dissolved in 150 ml of benzene, are added dropwise to a mixture of 21.5 ml (0.26 mol) of thionyl chloride and 150 ml of benzene at 70° C. After heating the reaction mixture under reflux for five hours, it is evaporated. 71 g (98% of theory) of 2-chlorophenyl-indan-5-yl-chloromethane of refractive index nD20 =1.6050 are obtained. ##STR11##
Name
2-chlorophenyl-indan-5-yl-carbinol
Quantity
79.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[CH2:15][CH2:14][CH2:13]2)O.S(Cl)([Cl:21])=O>C1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[CH2:15][CH2:14][CH2:13]2)[Cl:21]

Inputs

Step One
Name
2-chlorophenyl-indan-5-yl-carbinol
Quantity
79.3 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(O)C=1C=C2CCCC2=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
21.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
it is evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(Cl)C=1C=C2CCCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 71 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.